molecular formula C15H16N2O2 B13894312 2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid

2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid

Cat. No.: B13894312
M. Wt: 256.30 g/mol
InChI Key: ZRLXMMYVDCPOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyl group, a methylamino group, and a carboxylic acid group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methylation of the Amino Group: The amino group can be methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the corresponding ester is hydrolyzed under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as the carboxylic acid to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar benzyl group attached to a different functional group.

    PRL-8-53: A nootropic compound with a related structure, known for its cognitive-enhancing properties.

Uniqueness

2-[Benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the pyridine ring structure

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C15H16N2O2/c1-11-8-13(15(18)19)9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19)

InChI Key

ZRLXMMYVDCPOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.